molecular formula C8H9N3 B1280777 (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine CAS No. 267876-26-6

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine

Cat. No. B1280777
M. Wt: 147.18 g/mol
InChI Key: FTMDDRRFHNBYFI-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine” is a chemical compound with the molecular formula C8H9N3 . It is a heterocyclic compound and a derivative of pyridine .


Molecular Structure Analysis

The molecular structure of “(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine” consists of a pyrrolopyridine core with a methanamine substituent . The exact 3D structure can be obtained from databases like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

“(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine” has a molecular weight of 147.177. It has a density of 1.3±0.1 g/cm3 and a boiling point of 348.9±27.0 °C at 760 mmHg .

Scientific Research Applications

Anticonvulsant Agents

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine derivatives have been synthesized and explored for their anticonvulsant activity. Schiff bases of 3-aminomethyl pyridine, obtained through condensation reactions with various aryl aldehydes/ketones, demonstrated significant protection against seizures in multiple models, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Stabilizing Parallel Turn Conformations

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in short peptide sequences. This showcases its application in modifying peptide structures for specific biological functions (Bucci et al., 2018).

Catalysis and Organometallic Chemistry

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine derivatives have been synthesized for use in catalysis. For example, they have been used to create unsymmetrical NCN′ and PCN pincer palladacycles, which have shown good catalytic activity and selectivity in various reactions (Roffe et al., 2016).

Anticancer Research

Palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine, have been explored for their anticancer properties. These complexes exhibited significant activity against various human cancerous cell lines, presenting a new avenue for cancer treatment (Mbugua et al., 2020).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes involving (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine have shown unprecedented photocytotoxicity in red light against various cancer cell lines, suggesting their potential in photodynamic therapy for cancer treatment (Basu et al., 2014).

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMDDRRFHNBYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477478
Record name 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine

CAS RN

267876-26-6
Record name 1H-Pyrrolo[3,2-b]pyridine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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